SR9243

Overview

Description

SR9243 is a selective inverse agonist of the nuclear receptor liver-X-receptor (LXR) that targets the Warburg effect, inhibiting glycolysis and lipogenesis by reducing glycolytic and lipogenic gene expression . It is believed to enhance corepressor recruitment to LXRs at target-gene promoters, resulting in suppression of gene expression .

Synthesis Analysis

This compound has been used in studies involving immunoliposomes, which are developed for specific delivery of SR into MACS-enriched CD133+ CSCs . The study showed that these immunoliposomes, having an average size of 64.79 nm, can encapsulate SR in maximum proportion .Molecular Structure Analysis

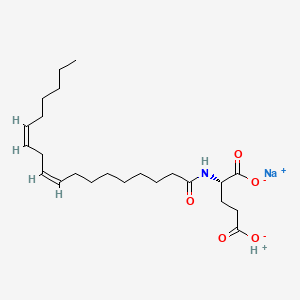

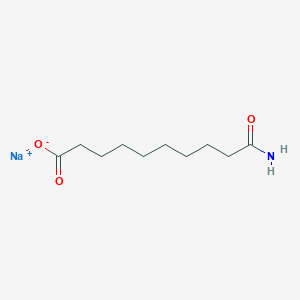

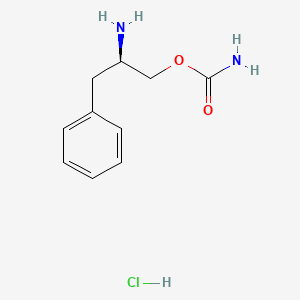

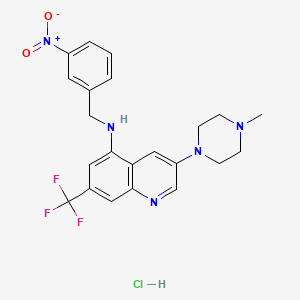

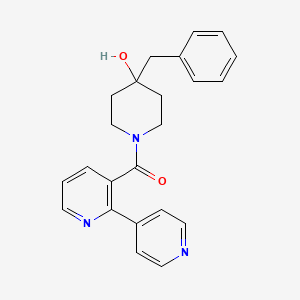

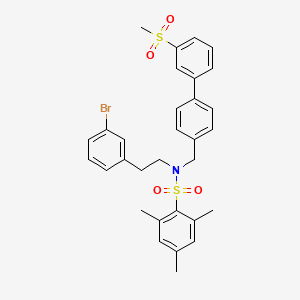

The molecular formula of this compound is C31H32BrNO4S2 . It is also known as N-[2-(3-Bromophenyl)ethyl]-2,4,6-trimethyl-N-[[3′-(methylsulfonyl)[1,1′-biphenyl]-4-yl]methyl]benzenesulfonamide .Chemical Reactions Analysis

This compound acts as an enzyme-specific inhibitor drug that selectively targets and downregulates LXR activity through inducing LXR-corepressor interaction .Physical And Chemical Properties Analysis

This compound is a solid substance with a molecular weight of 626.62 . It is white to off-white in color .Scientific Research Applications

SR9243 in Cancer Research

A critical application of this compound is in the field of cancer research. Flaveny et al. (2015) designed an LXR inverse agonist this compound that significantly inhibited the Warburg effect and lipogenesis in cancer cells, inducing apoptosis without weight loss, hepatotoxicity, or inflammation. This discovery highlights this compound's potential in disrupting oncogenic metabolism pathways and as a viable cancer treatment approach (Flaveny et al., 2015).

This compound in Nanoparticle Research

Another application area is in nanoparticle research. Higaki et al. (2018) demonstrated the transition from nonmetallic Au246 to metallic Au279 with nascent surface plasmon resonance in their study of Au279(SR)84 nanoclusters. This research provides insights into the metallic state of particles and the origins of surface plasmon resonance, positioning this compound as significant in the field of atomic precision nanoparticle research (Higaki et al., 2018).

Mechanism of Action

SR9243 specifically targets LXR and downregulates LXR-mediated gene expression . It dose-dependently suppresses LXRα- and LXRβ-dependent transcription at nanomolar concentrations, and potently inhibits LXR-driven luciferase activity in cultured cancer cells . It has been shown to reduce cancer cell viability and the colony-forming capacity of cancer cells .

Safety and Hazards

Future Directions

SR9243 has shown efficacy in animal models of MAFLD, dyslipidemia, and cancer . Several classes of LXR inverse agonists have been identified and one is now in clinical trials for treatment of severe dyslipidemia . The dual targeting of CD133 and LXR is a promising strategy for targeting CD133+ CSCs-presenting dynamic metabolism and self-renewal potentials .

Biochemical Analysis

Biochemical Properties

SR9243 interacts with the liver-X-receptor (LXR), a nuclear receptor that regulates lipid metabolism and inflammation . By acting as an inverse agonist, this compound induces LXR-corepressor interaction, which leads to the downregulation of LXR-mediated gene expression involved in downstream biochemical reactions . This includes the suppression of key glycolytic enzymes such as LDH-A, HK2, G6PD, GLUT1, and HIF-1 .

Cellular Effects

This compound has been shown to have significant effects on various types of cells, particularly cancer cells . It inhibits the Warburg effect and lipogenesis in cancer cells, leading to a reduction in their viability . Furthermore, this compound has been reported to induce apoptosis in tumor cells without harming normal cells . It also disrupts the LPS/IFN-γ-induced Warburg effect in M1 macrophages .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with the liver-X-receptor (LXR). As an inverse agonist, this compound enhances the recruitment of corepressors to LXRs at target-gene promoters, resulting in the suppression of gene expression . This leads to a reduction in the expression of genes involved in glycolysis and lipogenesis, thereby inhibiting these processes in cancer cells .

Temporal Effects in Laboratory Settings

While specific temporal effects of this compound in laboratory settings are not extensively documented, it has been reported that this compound can significantly inhibit tumor growth and survival over time

Dosage Effects in Animal Models

In animal models, this compound has shown dose-dependent effects on tumor growth . It has been reported to significantly reduce tumor growth at certain dosages without causing weight loss, hepatotoxicity, or inflammation .

Metabolic Pathways

This compound is involved in the regulation of metabolic pathways through its interaction with the liver-X-receptor (LXR) . It targets the Warburg effect, a metabolic pathway that involves the conversion of glucose to lactate in cancer cells even in the presence of oxygen . This compound also inhibits lipogenesis, a process that involves the synthesis of fatty acids and triglycerides .

Transport and Distribution

It is known that this compound can penetrate cells to interact with the liver-X-receptor (LXR), suggesting that it can be effectively transported into cells .

Subcellular Localization

The subcellular localization of this compound is not explicitly documented in the literature. Given that its primary target, the liver-X-receptor (LXR), is a nuclear receptor, it is likely that this compound localizes to the nucleus to exert its effects

properties

IUPAC Name |

N-[2-(3-bromophenyl)ethyl]-2,4,6-trimethyl-N-[[4-(3-methylsulfonylphenyl)phenyl]methyl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H32BrNO4S2/c1-22-17-23(2)31(24(3)18-22)39(36,37)33(16-15-25-7-5-9-29(32)19-25)21-26-11-13-27(14-12-26)28-8-6-10-30(20-28)38(4,34)35/h5-14,17-20H,15-16,21H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYQFEJFTCLKXTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)N(CCC2=CC(=CC=C2)Br)CC3=CC=C(C=C3)C4=CC(=CC=C4)S(=O)(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H32BrNO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

626.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.